what are the isomers of 2,4-hexadiene
what are the isomers of 2,4-hexadiene
An In-Depth Technical Guide to the Isomers of 2,4-Hexadiene
Introduction
2,4-Hexadiene (C₆H₁₀) is a conjugated diene, a class of organic compounds characterized by two double bonds separated by a single bond.[1][2] This conjugation results in specific chemical and physical properties. The presence of two non-terminal double bonds in its structure gives rise to stereoisomerism, specifically geometric isomerism.[3] This guide provides a detailed exploration of the isomers of 2,4-hexadiene, their properties, and methods for their synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.
Geometric Isomerism in 2,4-Hexadiene
The restricted rotation around the two carbon-carbon double bonds (at C2-C3 and C4-C5) is the basis for geometric isomerism in 2,4-hexadiene.[4] This results in different spatial arrangements of the methyl groups and hydrogen atoms attached to the double-bonded carbons.[3] Each double bond can exist in either a cis (Z) or trans (E) configuration, leading to multiple possible stereoisomers.[3][5][6]
The possible combinations are:
-
(2E, 4E)-2,4-hexadiene
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(2Z, 4Z)-2,4-hexadiene
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(2E, 4Z)-2,4-hexadiene
While one might expect four isomers (including a (2Z, 4E) configuration), the (2E, 4Z) and (2Z, 4E) forms are identical, superimposable molecules due to the symmetry of the parent structure.[4] Therefore, there are three distinct geometric isomers of 2,4-hexadiene.[4][7]
Data Presentation: Properties of 2,4-Hexadiene Isomers
Quantitative data for the individual isomers of 2,4-hexadiene is sparse in publicly available literature; much of the available data pertains to a mixture of the isomers. The following table summarizes the available information.
| Property | (2E, 4E)-2,4-hexadiene | (2E, 4Z)-2,4-hexadiene | (2Z, 4Z)-2,4-hexadiene | Mixture of Isomers |
| Synonyms | trans,trans-2,4-Hexadiene | cis,trans-2,4-Hexadiene | cis,cis-2,4-Hexadiene | 1,4-Dimethylbutadiene, Bipropenyl, Dipropenyl[1][2] |
| CAS Registry Number | 5194-51-4[8] | 5194-50-3[9] | 6108-61-8[10] | 592-46-1[1] |
| Molecular Formula | C₆H₁₀ | C₆H₁₀[9] | C₆H₁₀ | C₆H₁₀[2][11] |
| Molecular Weight | 82.14 g/mol [2] | 82.1436 g/mol [9] | 82.14 g/mol | 82.14 g/mol [2][11] |
| Boiling Point | - | - | - | 82 °C[12] |
| Density | - | - | - | 0.72 g/mL at 25 °C[12] |
| Refractive Index (n20/D) | - | - | - | 1.445 - 1.45[12] |
Experimental Protocols
Synthesis of 2,4-Hexadiene Isomers
A common laboratory-scale synthesis of 2,4-hexadiene involves the dehydration of hex-4-en-3-ol using an acid catalyst. The stereochemistry of the resulting diene isomers is dependent on the reaction conditions and the stereochemistry of the starting alcohol. Another reported method involves the isomerization of other hexadiene isomers, such as 1-hexene, at high temperatures in the presence of an iridium catalyst.[8]
Protocol: Isomerization of 1-Hexene [8]
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In an inert atmosphere glovebox, dissolve an iridium-based catalyst (e.g., (lPr4Anthraphos)Ir(C₂H₄)) in neat 1-hexene.
-
Seal the reaction vessel securely.
-
Heat the solution in a preheated oil bath to the desired temperature (e.g., 180 °C).
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At regular intervals, cool the reaction mixture to room temperature and extract an aliquot for analysis.
-
Analyze the product mixture using Gas Chromatography (GC) to determine the conversion and the ratio of 2,4-hexadiene isomers formed.
Spectroscopic Characterization of Isomers
Differentiating between the geometric isomers of 2,4-hexadiene relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[13]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Dissolve approximately 5-20 mg of the purified isomer or isomer mixture in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14]
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¹H NMR Acquisition : Acquire the proton NMR spectrum. The coupling constants (J-values) between the vinylic protons are diagnostic. For trans double bonds, the J-value is typically larger (around 12-18 Hz), while for cis double bonds, it is smaller (around 6-12 Hz). The chemical shifts of the vinylic and allylic protons will also differ between isomers.[13]
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbons, particularly the methyl carbons, can provide supplementary information for distinguishing isomers.[13]
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[14]
-
Spectrum Acquisition : Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.
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Data Analysis : The key diagnostic feature for geometric isomers of alkenes is the out-of-plane C-H bending vibration. Trans double bonds typically show a strong absorption band around 960-990 cm⁻¹, whereas the corresponding band for cis double bonds is often found around 675-730 cm⁻¹ and can be weaker or less distinct.[13]
Mandatory Visualization
The logical relationship between the constitutional structure of 2,4-hexadiene and its geometric isomers is depicted below.
Caption: Isomeric relationship of 2,4-hexadiene.
Conclusion
2,4-Hexadiene exists as three distinct geometric stereoisomers: (2E, 4E), (2Z, 4Z), and (2E, 4Z). The differentiation and characterization of these isomers are crucial for applications in organic synthesis and material science, where stereochemistry can significantly influence reaction outcomes and polymer properties. Standard spectroscopic methods, particularly NMR and IR, provide definitive means for identifying and distinguishing between these isomers based on characteristic differences in coupling constants and absorption bands. While physical data for individual isomers is not widely reported, mixtures of these isomers are commercially available and characterized as a whole.
References
- 1. 2,4-Hexadiene [webbook.nist.gov]
- 2. 2,4-Hexadiene | C6H10 | CID 11600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. All possible stereoisomers for 2,4-hexadiene should be drawn. Concept Int.. [askfilo.com]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. brainly.com [brainly.com]
- 7. homework.study.com [homework.study.com]
- 8. 2,4-HEXADIENE synthesis - chemicalbook [chemicalbook.com]
- 9. 2,4-Hexadiene, (E,Z)- [webbook.nist.gov]
- 10. 2,4-Hexadiene | 592-46-1 | Benchchem [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
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